2-(Methoxymethyl)-6-methylmorpholine

Description

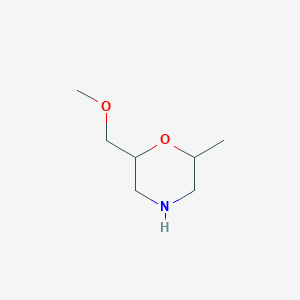

Structure

2D Structure

Propriétés

IUPAC Name |

2-(methoxymethyl)-6-methylmorpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2/c1-6-3-8-4-7(10-6)5-9-2/h6-8H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJYOZGVMEGKXIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCC(O1)COC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1339925-33-5 | |

| Record name | 2-(methoxymethyl)-6-methylmorpholine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Cyclization of Bis-(2-hydroxyalkyl) Amines

One classical approach to morpholine derivatives involves cyclization of bis-(2-hydroxyalkyl) amines. This method has been used for preparing N-substituted morpholines, including methyl derivatives.

- Process : A bis-(2-hydroxyalkyl) amine precursor undergoes intramolecular cyclization under acidic or Lewis acid catalysis to form the morpholine ring.

- Catalysts : Lewis acids such as metal halides or protic acids can facilitate ring closure.

- Conditions : Typically heated at 100–200 °C under moderate pressure with solvents like toluene or in neat conditions.

- Example : Preparation of N-methylmorpholine by cyclization of N-methyldiethanolamine with Lewis acid catalysis, followed by purification steps involving chloroform washing and extraction.

This method can be adapted for 2-(Methoxymethyl)-6-methylmorpholine by using appropriately substituted amino alcohol precursors bearing methoxymethyl and methyl groups at the desired positions.

Alkylation Using Methyl Carbonate

A catalyst-free method for N-alkyl morpholine derivatives involves reaction of morpholine with methyl carbonate:

- Reaction : Morpholine reacts with methyl carbonate at 100–200 °C and pressures ranging from 1 atm to 5 MPa.

- Advantages : No catalyst required, simplifying purification and reducing costs.

- Yields : Morpholine conversion up to 91%, product yield around 77% in some cases.

- Adaptation : This method can be modified to introduce methoxymethyl groups by using substituted methyl carbonates or by subsequent functionalization.

Functional Group Transformations on Morpholine Ring

For introducing the methoxymethyl substituent at the 2-position and methyl at the 6-position, multi-step synthesis is often necessary:

- Step 1 : Protect the nitrogen or other reactive sites to prevent side reactions.

- Step 2 : Introduce the methyl group at the 6-position via selective alkylation or substitution reactions.

- Step 3 : Introduce the methoxymethyl group at the 2-position through nucleophilic substitution or via a methoxymethyl halide reagent.

- Step 4 : Deprotection and purification.

This approach is supported by analogous syntheses in literature where morpholine derivatives are functionalized stepwise, often involving intermediates such as aldehydes, ketones, or halides.

- Data Table: Summary of Preparation Conditions

| Method | Starting Material(s) | Catalyst/Conditions | Temperature (°C) | Pressure (Pa) | Reaction Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|

| Cyclization of bis-(2-hydroxyalkyl) amines | N-methyldiethanolamine + Lewis acid | Lewis acid catalyst, toluene solvent | 170–210 | 1×10^7 to 2×10^7 | 7–15 | Not specified | Requires solvent and catalyst, multi-step workup |

| Reaction of morpholine with methyl carbonate | Morpholine + methyl carbonate | No catalyst, mixture distillation | 100–200 | 1×10^5 to 5×10^6 | 1–10 | Up to 77 | Simple, catalyst-free, scalable |

| Stepwise functionalization | Morpholine derivatives | Alkylation, protection/deprotection | Variable | Atmospheric | Variable | Variable | Multi-step, allows selective substitution |

- The catalyst-free methyl carbonate method offers a safer and more cost-effective route for N-alkyl morpholines, which could be adapted to prepare this compound by using substituted carbonates or post-synthesis modification.

- Lewis acid catalyzed cyclization is effective for ring formation but involves harsher conditions and more complex purification.

- Functional group transformations on morpholine rings require careful protection strategies but allow precise substitution patterns necessary for this compound.

- No direct single-step synthesis of this compound was found, indicating that multi-step synthetic routes are currently the most practical approach.

The preparation of this compound relies on adapting established morpholine synthesis methods, particularly cyclization of substituted amino alcohols and catalyst-free N-alkylation with methyl carbonate, combined with selective functional group transformations. The choice of method depends on available starting materials, desired scale, and purity requirements. Current research supports multi-step syntheses involving protection and selective substitution to achieve the target compound with good yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions: 2-(Methoxymethyl)-6-methylmorpholine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

Substitution: The methoxymethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenating agents, nucleophiles.

Major Products Formed:

Oxidation: Oxidized derivatives of this compound.

Reduction: Reduced forms of the compound.

Substitution: Various substituted morpholine derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

The compound's structure allows it to participate in various chemical reactions, making it valuable in the synthesis of pharmacologically active compounds. It can serve as a building block for developing new drugs due to its ability to form diverse molecular architectures.

- Agrochemical Development : Research suggests that 2-(Methoxymethyl)-6-methylmorpholine may exhibit biological activity that could be harnessed in developing agrochemicals. This includes potential uses as herbicides or pesticides.

- Pharmaceutical Applications : The compound can be utilized in synthesizing analogs of existing pharmaceuticals, potentially enhancing their efficacy or reducing side effects.

Material Science

In materials chemistry, this compound is explored for its role in creating advanced materials. Its properties allow it to be used in:

- Synthesis of Ionic Liquids : The compound can be involved in synthesizing ionic liquids, which have applications in electrochemistry and catalysis. For instance, it has been paired with various anions to create new ionic compounds with desirable conductivity properties.

- Polymer Chemistry : The reactivity of the methoxymethyl group facilitates its incorporation into polymer matrices, potentially leading to materials with improved thermal and mechanical properties.

Food Science

The compound has been evaluated for its safety and potential applications in food contact materials. It has been included in assessments by scientific panels concerning food additives and processing aids, indicating its relevance in ensuring food safety.

Cosmetology

In the field of cosmetology, derivatives of this compound are used in hair dye formulations. The methoxymethyl side chain contributes to the stability and effectiveness of these products, making them suitable for consumer use.

Chemical Reactivity and Synthesis

The unique structure of this compound allows it to engage in various chemical reactions:

- Nucleophilic Substitution : The methoxymethyl group can act as a nucleophile, participating in substitution reactions that form more complex molecules.

- Formation of Salts : The compound's ability to form salts with different anions opens avenues for creating new ionic compounds with tailored properties for specific applications.

Mécanisme D'action

The mechanism of action of 2-(Methoxymethyl)-6-methylmorpholine involves its interaction with specific molecular targets. The methoxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. The morpholine ring provides a stable scaffold for these interactions, making the compound a versatile intermediate in various chemical reactions.

Comparaison Avec Des Composés Similaires

Key Identifiers and Properties

- CAS Numbers: Discrepancies exist in literature: 1339925-33-5 (listed in morpholine derivatives catalog, 97% purity) . 170355-38-1 (reported by Shanghai JiShiKai Biotechnology Co.) .

- Availability : Typically in stock at 97% purity (1g scale) .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogs include morpholine derivatives with variations in substituents, which influence physicochemical properties and biological activity. Key examples are:

*Calculated based on assumed formula.

†Includes hydrochloride salt.

‡Based on formula in crystallographic data.

Structural Insights :

- Methoxymethyl vs.

- Substituent Position : The 6-methyl group in this compound contrasts with 2-ethyl-5-methylmorpholine, where ethyl and methyl groups alter steric effects and receptor interactions .

Key Discrepancies and Limitations

- CAS Number Conflict : Two distinct CAS numbers (1339925-33-5 and 170355-38-1) are reported for the same compound, possibly due to data entry errors or isomerism .

- Biological Data Gap: No direct pharmacological studies on the target compound were found; inferences are drawn from structurally related molecules.

Activité Biologique

2-(Methoxymethyl)-6-methylmorpholine, with the CAS number 1339925-33-5, is a morpholine derivative that has attracted attention for its potential biological activities. Morpholine compounds are known for their diverse pharmacological properties, including antimicrobial, analgesic, and antidepressant effects. This article reviews the biological activity of this compound, synthesizing findings from various studies to present a comprehensive overview.

Chemical Structure and Properties

The molecular structure of this compound features a morpholine ring substituted with methoxymethyl and methyl groups. This configuration may influence its interaction with biological targets.

The biological activity of this compound is hypothesized to involve several mechanisms:

- Monoamine Transporter Inhibition : Similar morpholine derivatives have been shown to inhibit norepinephrine and serotonin transporters, suggesting that this compound may also exhibit this activity, potentially impacting mood and anxiety disorders .

- Antimicrobial Activity : Preliminary studies indicate that morpholine derivatives possess antimicrobial properties, which could extend to this compound. The structural similarity to other known antimicrobial agents supports this hypothesis.

Antimicrobial Activity

A study investigated the antimicrobial efficacy of various morpholine derivatives, including this compound. The compound was tested against a range of bacteria, demonstrating significant inhibitory effects. The minimal inhibitory concentrations (MICs) were recorded, indicating its potential as an antibacterial agent.

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| This compound | <1 | Staphylococcus aureus |

| <1 | Escherichia coli | |

| <0.5 | Klebsiella pneumoniae |

Case Studies

-

Case Study on Antimicrobial Efficacy :

A recent investigation evaluated the effect of this compound on drug-resistant bacterial strains. The results indicated that the compound effectively reduced bacterial growth in vitro, showcasing its potential as a treatment option for infections caused by resistant strains. -

Evaluation of Monoamine Transporter Activity :

A pharmacological study assessed the impact of various morpholine derivatives on serotonin and norepinephrine reuptake. The findings suggested that compounds similar to this compound could enhance neurotransmitter availability in synaptic clefts, thus alleviating symptoms associated with mood disorders.

Safety and Toxicity

While the biological activities are promising, understanding the safety profile is crucial. Preliminary toxicity assessments indicate that morpholine derivatives generally exhibit low toxicity at therapeutic doses; however, comprehensive toxicological studies specific to this compound are necessary for clinical applications.

Q & A

Basic Research Questions

Q. What are the recommended synthesis pathways for 2-(Methoxymethyl)-6-methylmorpholine, and how can researchers optimize reaction yields?

- Methodological Answer : A multi-step synthesis approach is typical for morpholine derivatives. Begin with ring formation using a substituted ethanolamine precursor, followed by methoxymethyl group introduction via nucleophilic substitution or reductive amination. Optimize yields by adjusting reaction solvents (e.g., THF or DCM), temperature (40–80°C), and catalysts (e.g., palladium for cross-coupling). Purification via column chromatography with silica gel and characterization using NMR (¹H/¹³C) and mass spectrometry are critical for validation .

Q. How should researchers characterize the structural and chemical properties of this compound?

- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:

- NMR Spectroscopy : Confirm substituent positions and stereochemistry via ¹H/¹³C NMR (e.g., methoxymethyl protons at δ 3.3–3.5 ppm).

- IR Spectroscopy : Identify functional groups (C-O-C stretch at ~1100 cm⁻¹).

- HPLC/UPLC : Assess purity (>95% for pharmacological studies).

Follow guidelines from The Journal of Organic Chemistry for rigorous documentation .

Q. What experimental designs are suitable for evaluating the compound’s stability under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies:

- pH Stability : Prepare buffer solutions (pH 1–12), incubate the compound at 37°C, and monitor degradation via HPLC at timed intervals (0, 24, 48 hrs).

- Thermal Stability : Use thermogravimetric analysis (TGA) or isothermal stress testing (40–80°C).

- Light Sensitivity : Expose to UV-Vis light and track photodegradation products using LC-MS .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological activity data for this compound?

- Methodological Answer : Address discrepancies by:

- Replicating Studies : Standardize assay conditions (cell lines, incubation times, controls).

- Data Meta-Analysis : Compare results across studies using statistical tools (ANOVA, regression) to identify confounding variables (e.g., solvent polarity affecting bioavailability).

- Mechanistic Profiling : Use knock-out models or isotopic labeling to isolate target interactions .

Q. What computational modeling approaches are effective for predicting the compound’s binding affinity and metabolic pathways?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate electronic properties to predict reactivity.

- Molecular Dynamics (MD) : Simulate ligand-receptor interactions (e.g., with GPCRs) using software like GROMACS.

- ADMET Prediction : Use tools like SwissADME to estimate absorption, toxicity, and cytochrome P450 interactions. Validate predictions with in vitro assays .

Q. How can enantioselective synthesis of this compound be achieved, and what chiral analysis methods are recommended?

- Methodological Answer :

- Asymmetric Catalysis : Employ chiral catalysts (e.g., BINAP-metal complexes) during ring-closing steps.

- Chiral HPLC : Use columns with cellulose-based stationary phases (e.g., Chiralpak® IB) to resolve enantiomers.

- Circular Dichroism (CD) : Confirm absolute configuration .

Q. What strategies are recommended for identifying and quantifying degradation products in long-term stability studies?

- Methodological Answer :

- LC-HRMS : Pair liquid chromatography with high-resolution mass spectrometry to isolate and identify degradation intermediates.

- Isolation via Prep-HPLC : Scale up degraded samples for structural elucidation using 2D NMR.

- Degradation Pathways : Propose mechanisms (e.g., hydrolysis of the methoxymethyl group) using kinetic modeling .

Methodological Resources

- Synthesis Optimization : Refer to morpholine derivative protocols in EPA DSSTox and PubChem .

- Data Validation : Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate research questions .

- Ethical Reporting : Adhere to guidelines for data retention, replication, and conflict-of-interest declarations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.